molecular formula C18H18N4O3 B2355981 2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide CAS No. 956921-22-5

2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide

Cat. No. B2355981
CAS RN: 956921-22-5
M. Wt: 338.367
InChI Key: ZBSUJYNKKCGZPC-UHFFFAOYSA-N
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Description

The compound seems to be related to a group of molecules that have shown analgesic, antiallodynic, and anticonvulsant activity . These molecules have been studied for their effects in animal models of pain and epilepsy .


Chemical Reactions Analysis

The compound seems to be related to a group of molecules that have shown to increase monoclonal antibody production . These compounds suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

Peptide Synthesis

2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide: is a valuable compound in the field of peptide synthesis. It acts as a powerful acylating agent, frequently used for preparing peptides and their mimetics and conjugates . These peptides play a crucial role in cell biology due to their interactions with proteins and their ability to cross biological barriers while being less susceptible to protease attacks .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the design and synthesis of selective, high-affinity ligands. By replacing portions of peptides with nonpeptide structures, researchers can obtain peptide derivatives that overcome several drawbacks of therapeutic peptides, such as poor bioavailability and limited receptor subtype selectivity . This approach is significant for developing new medications with enhanced efficacy and reduced side effects.

Drug Discovery

The compound’s role in drug discovery is linked to its ability to facilitate the synthesis of benzotriazole derivatives. These derivatives are crucial for creating mechanistic approaches in drug discovery, offering a broad substrate scope and functionalization potential. They exhibit various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects, which are essential for identifying new therapeutic agents .

Biological Barrier Penetration

Due to its structural properties, 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide can be used to develop low molecular weight peptides that can easily penetrate biological barriers. This characteristic is particularly beneficial for delivering therapeutic agents to specific sites within the body, enhancing the effectiveness of drugs .

Protease Resistance

Peptides derived from this compound are less susceptible to protease attacks, which is a significant advantage in developing long-lasting therapeutic agents. Protease resistance ensures that the peptides maintain their structural integrity and functionality for a more extended period after administration .

Biomolecule Derivatization

The compound is also used in the derivatization of biomolecules to improve their therapeutic properties. Derivatization can lead to increased selectivity and affinity for specific receptors, which is crucial for targeted therapies. This application is particularly relevant in the development of personalized medicine, where treatments are tailored to individual patients’ needs .

Mechanism of Action

Target of Action

The primary target of 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is one of the major glutamate transporters expressed in the brain and accounts for approximately 90% of glutamate uptake from the synapses . It is primarily localized on astrocytes in the central nervous system (CNS) and is essential for maintaining a low concentration of glutamate in the synapses .

Mode of Action

2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide acts as a positive allosteric modulator (PAM) of EAAT2 . In vitro studies with primary glia cultures and COS-7 cells expressing EAAT2 showed enhancement of glutamate uptake, revealing a stereoselective PAM effect .

Pharmacokinetics

The compound has favorable in vivo pharmacokinetic and in vitro absorption, distribution, metabolism, excretion, toxicity (ADME-Tox) profiles . It is characterized by very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM . It also shows no hepatotoxic properties in HepG2 cells at a concentration of 10 μM .

Result of Action

The compound has shown broad-spectrum antiseizure activity across in vivo mouse seizure models . It has been found to be effective in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz (32 mA) test in mice . A remarkable separation between antiseizure activity and CNS-related adverse effects was also observed .

Future Directions

Future research could focus on further structural optimization of these compounds, which could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c19-14-9-5-4-8-13(14)17(24)21-20-15-10-16(23)22(18(15)25)11-12-6-2-1-3-7-12/h1-9,15,20H,10-11,19H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUJYNKKCGZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NNC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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